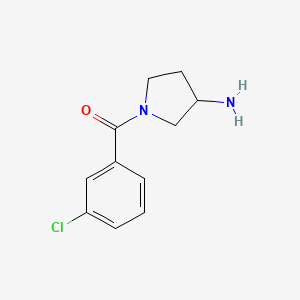

(3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone

Description

Properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-9-3-1-2-8(6-9)11(15)14-5-4-10(13)7-14/h1-3,6,10H,4-5,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPYCKAEDPUGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases.

Mode of Action

It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This suggests that the compound may interact with its targets in a specific stereochemical manner, leading to changes in the target’s function.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence various biological activities, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this one is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Biological Activity

(3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings related to its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is . The structure consists of a pyrrolidine ring and a chlorophenyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds, while the chlorophenyl moiety may engage in hydrophobic interactions. These interactions can modulate enzyme activity and influence metabolic pathways, potentially leading to therapeutic effects in various diseases, including cancer and neurological disorders .

1. Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. In studies involving cell lines, the compound demonstrated significant inhibition of Aurora A kinase, a target known for its role in cell cycle regulation. The IC50 values for this inhibition were reported to be around 38.6 nM .

2. Neuroprotective Effects

Preliminary studies suggest that this compound may also have neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrolidine derivatives to highlight its unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone | Pyrrolidine derivative | Notable as a protein kinase inhibitor |

| (S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone | Pyrrolidine derivative | Similar biological activity as a kinase inhibitor |

| (S)-(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone | Pyrrolidine derivative | Variation in halogen substituent affects activity |

These comparisons reveal that the presence and position of halogen substituents significantly influence the pharmacological profiles of these compounds.

Study 1: Inhibition of Aurora A Kinase

A study investigated the effects of this compound on Aurora A kinase in various cancer cell lines. The results indicated that the compound reduced cell proliferation by inducing apoptosis through the inhibition of the kinase pathway .

Study 2: Neuroprotective Assays

In vitro assays were conducted to assess the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. Results showed a significant reduction in cell death rates when treated with the compound compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include compounds with variations in the heterocyclic ring, aryl substituents, or additional functional groups. Below is a comparative analysis:

| Compound | Heterocycle | Aryl Group | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| (3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone (Target) | Pyrrolidine | 3-Chlorophenyl | C₁₁H₁₃ClN₂O | 230.69 (calc.) | Amino-pyrrolidine core with electron-withdrawing Cl substituent. |

| (R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride | Pyrrolidine | Phenyl | C₁₁H₁₅ClN₂O | 226.70 | Phenyl group instead of 3-Cl-phenyl; hydrochloride salt enhances solubility. |

| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | Piperazine | 3-Chlorophenyl/2-Fluorophenyl | C₁₇H₁₆ClFN₂O | 318.78 | Larger piperazine ring; dual aryl groups with Cl and F substituents. |

| (3-Chlorophenyl)[4-(3-chlorophenyl)-1H-imidazol-2-yl]methanone | Imidazole | 3-Chlorophenyl | C₁₆H₁₀Cl₂N₂O | 317.17 | Imidazole ring with two Cl-substituted aryl groups; higher melting point (229–233°C). |

| (3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone hydrochloride | Pyrrolidine | Cyclopropyl | C₈H₁₅ClN₂O | 190.67 | Cyclopropyl group reduces steric bulk; hydrochloride salt improves stability. |

Key Observations :

- Heterocycle Size: Pyrrolidine (5-membered) vs. Piperazine derivatives often exhibit enhanced solubility due to increased polarity .

- Aryl Substituents : Electron-withdrawing groups (Cl, F) improve metabolic stability and influence logP values. For example, the dual 3-chlorophenyl/2-fluorophenyl compound has a logP of 3.4564, indicating moderate lipophilicity.

- Salt Forms : Hydrochloride salts (e.g., ) generally enhance aqueous solubility compared to neutral analogs.

Physicochemical Properties

| Compound | Melting Point (°C) | logP | Spectral Data |

|---|---|---|---|

| (3-Chlorophenyl)[4-(3-chlorophenyl)-1H-imidazol-2-yl]methanone | 229–233 | N/A | ¹H NMR (DMSO-<i>d</i>₆): δ 8.56 (s, imidazole-H), 7.95 (s, aryl-H). IR: 1619 cm⁻¹ (C=O). |

| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | N/A | 3.4564 | ¹³C NMR: δ 179.4 (C=O), 144.5 (C-Cl). |

| (R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride | N/A | N/A | Purity: 97%; LC/MS consistent with molecular formula. |

Key Findings :

- Melting Points : Imidazole derivatives (e.g., ) exhibit higher melting points due to rigid aromatic systems and intermolecular hydrogen bonding.

- logP Trends : Piperazine-based compounds (e.g., ) show higher logP values than pyrrolidine analogs, reflecting increased lipophilicity from larger aryl groups.

Preparation Methods

Synthesis of 3-Aminopyrrolidine Derivatives

A key step involves the preparation of optically active 3-aminopyrrolidine derivatives via conversion of optically active butyl-1,2,4-trimesylate intermediates in the presence of primary amines such as benzylamine. The reaction is typically carried out in tetrahydrofuran (THF) at temperatures between 0°C and 70°C, preferably 50–60°C. The amino protecting group (e.g., benzyl) can be replaced by allyloxycarbonyl using allyl haloformate in inert solvents like heptane at 30–70°C. Subsequent introduction of the amino group is achieved under pressure (3×10^6 to 2×10^7 Pa) at elevated temperatures (100–150°C) in solvents such as THF or dimethoxyethane, yielding high chemical and optical purity of the 3-aminopyrrolidine derivatives.

Coupling with 3-Chlorophenyl Methanone

The coupling step involves reacting the 3-aminopyrrolidine with 3-chlorobenzoyl chloride or related acid chloride derivatives to form the amide bond. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid and promote amide formation. The solvent system usually includes ethyl acetate or THF, and the reaction is conducted at low to moderate temperatures (0–60°C) to control reactivity and avoid side reactions.

Alternative Multi-Step Synthesis in Medicinal Chemistry Context

In more complex synthetic schemes, such as those used in the development of kinase inhibitors, (3-aminopyrrolidin-1-yl)(3-chlorophenyl)methanone derivatives are prepared by nucleophilic aromatic substitution (S_NAr) reactions. For example, the compound can be synthesized by heating a precursor pyrimidine derivative with (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone in 1-pentanol at 120°C for several hours in the presence of triethylamine. The product is then isolated by precipitation and purified by flash chromatography. This method yields the desired compound in moderate to good yields (around 50%).

Comparative Data Table of Key Preparation Steps

Research Findings and Notes

- The preparation methods emphasize maintaining optical purity of the pyrrolidine ring, which is critical for biological activity.

- The use of protecting groups such as benzyl and allyloxycarbonyl allows selective functional group transformations without racemization or side reactions.

- High-pressure conditions facilitate the introduction of the amino group in the pyrrolidine ring, improving yield and selectivity.

- The amide bond formation with chlorophenyl derivatives is a well-established method, relying on acid chlorides and bases to promote coupling.

- In medicinal chemistry applications, the compound serves as an intermediate in the synthesis of kinase inhibitors, highlighting the importance of robust and scalable synthetic routes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Aminopyrrolidin-1-yl)(3-chlorophenyl)methanone?

- Methodology :

- Step 1 : Begin with the coupling of 3-chlorobenzoic acid derivatives (e.g., acid chlorides or activated esters) with 3-aminopyrrolidine. Use coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation under inert conditions (e.g., nitrogen atmosphere) .

- Step 2 : Optimize reaction stoichiometry (1:1 molar ratio of acylating agent to amine) in anhydrous solvents like DMF or dichloromethane. Monitor progress via TLC or LC-MS .

- Step 3 : Purify the crude product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (≥98% purity threshold) .

Q. How can the structural integrity of this compound be confirmed?

- Methodology :

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. Key parameters include bond angles (e.g., C–N–C in pyrrolidine: ~109.5°) and torsion angles (e.g., chlorophenyl-methanone dihedral angles) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. Key signals include aromatic protons (δ 7.4–8.2 ppm for 3-chlorophenyl) and pyrrolidine NH₂ (δ 2.3–3.1 ppm, broad singlet) .

- IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve conflicting data regarding the compound’s biological activity in kinase vs. GPCR assays?

- Methodology :

- Orthogonal assays : Compare IC₅₀ values across kinase panels (e.g., tyrosine kinases) and GPCR functional assays (e.g., cAMP accumulation). Use statistical tools (e.g., two-way ANOVA) to identify assay-specific biases .

- Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding poses in kinase ATP pockets vs. GPCR transmembrane domains. Prioritize targets with docking scores ≤ -7.0 kcal/mol .

- Mutagenesis studies : Introduce point mutations (e.g., K90A in kinases) to validate binding site interactions via SPR (surface plasmon resonance) .

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess (ee) in asymmetric synthesis?

- Methodology :

- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) at 5–10 mol% loading in toluene or THF. Monitor ee via chiral HPLC (e.g., Chiralpak IA column) .

- Temperature control : Conduct reactions at –20°C to suppress racemization. Use cryogenic baths for exothermic steps .

- Solvent effects : Compare polar aprotic solvents (DMF, acetonitrile) to non-polar solvents (toluene) for stereoselectivity. Higher ee is often achieved in low-polarity media .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

- Methodology :

- In silico ADMET : Use tools like SwissADME to predict CYP450 metabolism (e.g., CYP3A4 liability) and hepatotoxicity (e.g., mitochondrial membrane potential disruption) .

- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) using Schrödinger’s Metabolism Module. Prioritize stable metabolites (half-life > 2 h) for in vitro validation .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. solution-state NMR conformational data?

- Methodology :

- Dynamic NMR : Acquire variable-temperature ¹H NMR (25–60°C) to detect rotational barriers (e.g., methanone-pyrrolidine rotation). Calculate activation energy (ΔG‡) via Eyring plots .

- DFT calculations : Compare X-ray-derived geometries with gas-phase DFT (B3LYP/6-31G*) optimized structures. RMSD values > 0.5 Å suggest crystal packing effects .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.